molecular formula C17H27N3OS B5594745 N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B5594745
M. Wt: 321.5 g/mol
InChI Key: MZPFMJURVPPIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to act as a free radical scavenger and antioxidant, making it a promising candidate for use in various research fields.

Mechanism of Action

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its effects through its ability to scavenge free radicals and reduce oxidative stress. Free radicals are unstable molecules that can cause damage to cells and tissues, leading to various diseases and conditions. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea acts as a free radical scavenger by donating an electron to the free radical, stabilizing it and preventing it from causing damage.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and metastasis of cancer cells. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions that involve oxidative stress. However, one limitation of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One direction is to further study its potential applications in neuroprotection, cardiovascular disease, and cancer. Another direction is to investigate its potential use as a therapeutic agent in humans, including its safety and efficacy at different doses. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its effects on various biochemical and physiological processes.

Synthesis Methods

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-piperidone, followed by the reaction of the resulting product with thiourea. Another method involves the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, followed by the reaction of the resulting product with thiourea.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension. In cancer, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the growth and metastasis of various types of cancer cells.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-16(2)10-12(11-17(3,4)20-16)18-15(22)19-13-8-6-7-9-14(13)21-5/h6-9,12,20H,10-11H2,1-5H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPFMJURVPPIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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